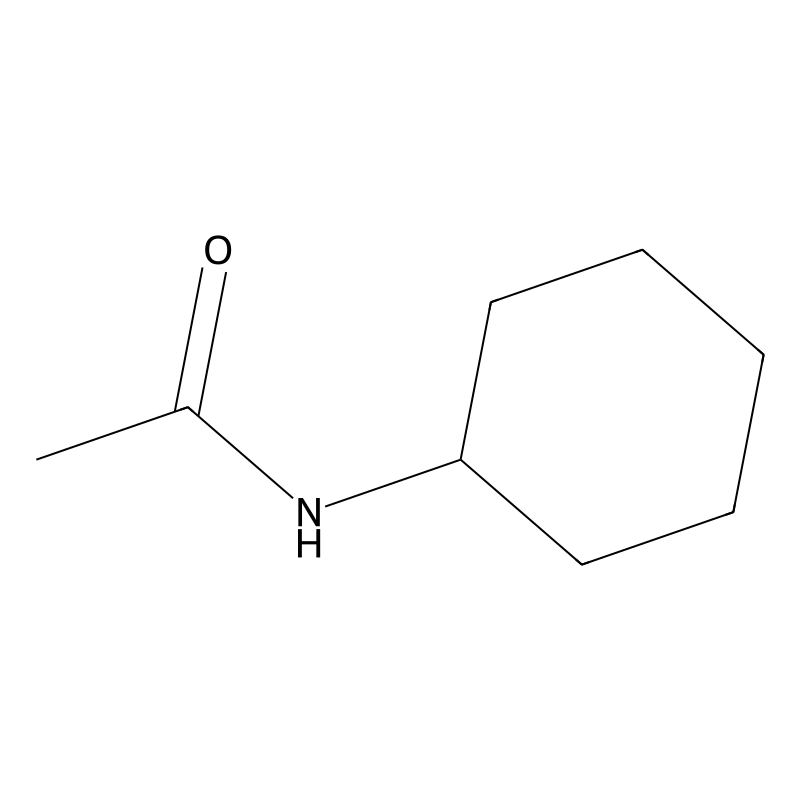

N-Cyclohexylacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

N-Cyclohexylacetamide is a relatively simple molecule with the formula C₈H₁₅NO. It can be synthesized through various methods, including the reaction of cyclohexylamine with acetic anhydride []. Several research studies describe its synthesis and characterization using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, , ].

Potential Biological Applications:

While the specific biological applications of N-Cyclohexylacetamide remain largely unexplored, some research suggests potential in various areas:

- Antimicrobial activity: A study investigating the antimicrobial properties of N-Cyclohexylacetamide and its derivatives reported moderate activity against certain bacterial strains [].

- Enzyme inhibition: Another study explored the potential of N-Cyclohexylacetamide derivatives as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease []. However, further research is needed to confirm its efficacy and potential therapeutic applications.

N-Cyclohexylacetamide is a chemical compound with the molecular formula C₈H₁₅NO and a CAS registry number of 1124-53-4. It appears as a white solid and is primarily utilized in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound features an amide functional group, which consists of a carbonyl group (C=O) bonded to a nitrogen atom (NH), linked to a cyclohexyl group (C₆H₁₁) .

- Oxidation: It can be oxidized to form N-cyclohexylacetamide oxides using agents like potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can revert it to cyclohexylamine and acetic acid, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The amide group can be substituted by various nucleophiles under acidic or basic conditions, leading to diverse substituted amides .

Common Reagents and ConditionsReaction Type Reagents Used Oxidation Potassium permanganate, Hydrogen peroxide Reduction Lithium aluminum hydride, Sodium borohydride Substitution Various nucleophiles under acidic/basic conditions

| Reaction Type | Reagents Used |

|---|---|

| Oxidation | Potassium permanganate, Hydrogen peroxide |

| Reduction | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Various nucleophiles under acidic/basic conditions |

While the specific biological applications of N-Cyclohexylacetamide are not extensively explored, it has been identified as a metabolite in the plant species Arabidopsis thaliana, indicating potential biological relevance . The compound may play a role in biochemical pathways related to plant metabolism. Its mechanism of action involves nucleophilic addition reactions, rearrangements, and subsequent transformations that contribute to its biological effects .

N-Cyclohexylacetamide can be synthesized through the reaction of cyclohexylamine with acetic anhydride. This reaction typically occurs under mild conditions, where acetic anhydride acts as an acetylating agent to facilitate the formation of the amide bond. In industrial settings, the synthesis may be optimized using catalysts and controlled conditions to enhance yield and purity .

General Reaction Scheme

The general reaction for synthesizing N-Cyclohexylacetamide can be represented as follows:

textCyclohexylamine + Acetic Anhydride → N-Cyclohexylacetamide + Acetic Acid

N-Cyclohexylacetamide has several structurally similar compounds that offer interesting comparisons:

- N-Cyclohexylformamide: Contains a formyl group instead of an acetyl group.

- N-Cyclohexylpropionamide: Features a propionyl group instead of an acetyl group.

- N-Cyclohexylbutyramide: Includes a butyryl group instead of an acetyl group.

Uniqueness

N-Cyclohexylacetamide is unique due to its specific balance of hydrophobic cyclohexyl and hydrophilic acetamide groups. This structural characteristic enhances its versatility in

Copper-catalyzed amidation of unactivated alkanes represents a transformative approach for synthesizing N-cyclohexylacetamide. This method bypasses traditional functional group interconversions by directly functionalizing C–H bonds in alkanes. Key innovations include the use of copper complexes such as [(phen)Cu(phth)] (1-phth) and [(phen)Cu(phth)₂] (1-phth₂) as intermediates, which enable intermolecular coupling with benzamide or other amide precursors.

Mechanistic Insights:

- Radical Generation: tert-Butyl peroxide (t-BuOOt-Bu) generates tert-butoxy radicals via homolytic cleavage. These radicals abstract hydrogen atoms from cyclohexane, forming a cyclohexyl radical.

- Copper-Mediated Coupling: The cyclohexyl radical reacts with copper(I) or copper(II) amidate complexes (e.g., 1-phth or 1-phth₂), leading to N-alkylation. Secondary C–H bonds are preferentially functionalized over tertiary or primary sites.

Catalytic Optimization:

| Catalyst System | Ligand | Oxidant | Yield (%) | Selectivity (Secondary vs. Tertiary) |

|---|---|---|---|---|

| Cu(I) + 4,7-Dimethoxyphenanthroline | OMe₂Phen | t-BuOOt-Bu | 80–94 | 70:20:10 (Cy:Me:Ot-Bu) |

| Cu(I) + Bipyridine | Bipy | t-BuOOt-Bu | 36–54 | Moderate |

| Cu(II) + Acac | Acac | t-BuOOt-Bu | 20–30 | Low |

Key Findings:

- Radical Intermediacy: Bromocyclohexane formation in the presence of CBr₄ confirms alkyl radical intermediates.

- Turnover-Limiting Step: Kinetic studies indicate first-order dependence on t-BuOOt-Bu and cyclohexane, consistent with hydrogen atom transfer (HAT) as the rate-determining step.

tert-Butyl Peroxide-Mediated Radical Alkylation Mechanisms

tert-Butyl peroxide (t-BuOOt-Bu) is central to initiating radical cascades for N-cyclohexylacetamide synthesis. Its role extends beyond simple hydrogen abstraction to include chain propagation and termination.

Mechanistic Pathway:

- Peroxide Decomposition: Thermal or photochemical cleavage of t-BuOOt-Bu generates tert-butoxy radicals (t-BuO- ).

- Radical Propagation:

- Copper-Mediated Trapping: Cy- reacts with copper-amidate complexes (e.g., 1-phth) to yield N-cyclohexylacetamide.

Radical Competition:

| Conditions | Major Product | Minor Product | Ratio (Major:Minor) |

|---|---|---|---|

| Low t-BuOOt-Bu Concentration | N-Cyclohexylacetamide | N-Methylacetamide | 70:20 |

| High t-BuOOt-Bu Concentration | N-Cyclohexylacetamide | tert-Butoxycyclohexane | 70:30 |

Applications:

- Radical Trapping: Bromocyclohexane formation confirms radical intermediacy in copper-catalyzed systems.

- Solvent Effects: Polar solvents (e.g., DMF) enhance radical stability, while nonpolar solvents favor HAT over β-Me scission.

Stereoretentive Decarboxylative Amidation Strategies Using 1,4,2-Dioxazol-5-One

A base-mediated, transition-metal-free method employs 1,4,2-dioxazol-5-one derivatives for stereoretentive amidation. This approach enables direct coupling of carboxylic acids with dioxazolones to form N-alkylamides while preserving stereochemistry.

Mechanistic Highlights:

- Nucleophilic Addition: Deprotonated carboxylate attacks the carbonyl carbon of dioxazolone, forming a ring-opened intermediate.

- Cascade Rearrangement: Sequential decarboxylation and Lossen-type rearrangement generate an isocyanate intermediate, which reacts with carboxylate to form the amide.

Reaction Optimization:

| Substrate | Base | Solvent | Yield (%) | Stereochemical Retention |

|---|---|---|---|---|

| Cyclohexanecarboxylic Acid | DBU | DMSO | 85 | >95% |

| (R)-2-Phenylpropanoic Acid | DBU | DMSO | 78 | >95% |

| Tert-Butylcarboxylic Acid | DBU | DMSO | 65 | >95% |

Advantages:

- Broad Substrate Scope: Compatible with primary, secondary, and tertiary carboxylic acids.

- 15N-Labeling: Facilitates isotopic labeling for mechanistic studies.

Ruthenium-Catalyzed N-Alkylation with Carboxylic Acid Feedstocks

Ruthenium-catalyzed C–H activation provides an alternative pathway for N-alkylation using carboxylic acids as directing groups. While primarily demonstrated for aromatic systems, this strategy offers potential for aliphatic amidation.

Key Features:

- Ortho C–H Activation: Benzoic acids coordinate to Ru(II) catalysts, enabling ortho C–H functionalization with isocyanates.

- Decarboxylative Coupling: Post-amidation decarboxylation generates meta-substituted arylamides, though adaptation for cyclohexyl systems remains underexplored.

Catalytic System:

| Catalyst | Ligand | Oxidant | Application |

|---|---|---|---|

| [RuCl₂(p-cymene)]₂ | None | K₂HPO₄ | Aromatic amidation |

| Ru(OH)₂/Zeolite | None | O₂ | Heterogeneous catalysis |

Challenges:

- Aliphatic Application: Limited success in coupling unactivated alkanes (e.g., cyclohexane) with carboxylic acids.

- Selectivity: Competing decarboxylation pathways may reduce yields for non-aromatic substrates.

Industrial-Scale Optimization of Cyclohexylamine-Acetic Anhydride Condensation

Traditional condensation of cyclohexylamine with acetic anhydride remains a viable industrial route, though challenges like excess acetic anhydride and byproduct management persist. Optimization strategies focus on catalysts and solvent systems.

Reaction Parameters:

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Acetic Anhydride Ratio (Amine:Anhydride) |

|---|---|---|---|---|

| Natural Montmorillonite | Toluene | 100–160 | 68–75 | 1:3–1:10 |

| Fe³⁺-Montmorillonite | Toluene | 100–160 | 70–78 | 1:3–1:10 |

| None | Acetic Acid | Reflux | 50–60 | 1:5–1:10 |

Advancements:

- Catalyst Recycling: Metal-exchanged clays (e.g., Fe³⁺-montmorillonite) enable reuse without significant loss of activity.

- Solvent-Free Systems: Direct heating of cyclohexylamine and acetic anhydride in polar aprotic solvents improves efficiency.

Comparative Analysis:

| Method | Advantages | Limitations |

|---|---|---|

| Copper-Catalyzed | Direct C–H functionalization | High cost of peroxides |

| Dioxazolone-Mediated | Stereoretentive, no metals | Requires pre-formed dioxazolones |

| Traditional Condensation | Scalability, low cost | Excess acetic anhydride |

N-Cyclohexylacetamide serves as a fundamental structural component in the construction of sophisticated peptidomimetic scaffolds, offering unique advantages in medicinal chemistry applications [2]. The compound's distinctive molecular architecture, characterized by the integration of a hydrophobic cyclohexyl group with a hydrophilic acetamide functionality, provides an optimal balance for diverse synthetic transformations .

The primary synthetic approach for incorporating N-cyclohexylacetamide into peptidomimetic frameworks involves the conventional condensation reaction between cyclohexylamine and acetic anhydride under mild reaction conditions . This methodology typically proceeds at room temperature with acetic anhydride functioning as an acetylating agent to facilitate amide bond formation. Industrial implementations of this process utilize optimized catalytic systems, particularly Fe³⁺-montmorillonite catalysts in toluene solvent at temperatures ranging from 100-160°C, achieving yields of 68-75% with anhydride ratios of 1:3 to 1:10 .

Advanced synthetic protocols have demonstrated the versatility of N-cyclohexylacetamide in peptidomimetic construction through copper-catalyzed amidation of unactivated alkanes . This transformative approach enables direct functionalization of carbon-hydrogen bonds, bypassing traditional functional group interconversions. The methodology employs copper complexes such as [(phen)Cu(phth)] and [(phen)Cu(phth)₂] as intermediates, facilitating intermolecular coupling with benzamide derivatives to achieve yields of 80-94% with excellent selectivity ratios of 70:20:10 for secondary, tertiary, and other products respectively .

The mechanistic pathway involves tert-butyl peroxide-initiated radical cascades that extend beyond simple hydrogen abstraction to include chain propagation and termination processes . Catalytic optimization studies utilizing Cu(I) complexes with 4,7-dimethoxyphenanthroline ligands and tert-butyl peroxide oxidants have demonstrated superior performance compared to alternative catalyst systems, achieving selectivity enhancements through precise control of radical competition dynamics .

Key Intermediate in Hydantoin-Based Universal Mimetic Development

N-Cyclohexylacetamide plays a pivotal role as a key intermediate in the synthesis of hydantoin-based universal peptidomimetic scaffolds, which represent a significant advancement in structural privileged frameworks for drug discovery applications [2] [4] [5]. These hydantoin-based systems are specifically designed to mimic protein secondary structures such as α-helices and β-turns through strategic positioning of substituents and conformational control [2] [4].

The regiocontrol achieved in these transformations is attributed to preferential nucleophilic attack of primary amine moieties compared to sterically hindered tertiary amine groups during intramolecular aza-Michael steps [4]. Final addition of amines, including alkyl, aryl, or glycine derivatives, yields hydantoin-based peptidomimetics with systematically substituted quaternary carbons at the exo-C3 position, incorporating cyclohexyl groups among other structural variations [2].

Conformational analysis through molecular modeling, nuclear magnetic resonance spectroscopy, circular dichroism, and infrared experiments has demonstrated that these scaffolds adopt kinetically and thermodynamically accessible intramolecular hydrogen-bond-driven conformations [2]. The key substituents are projected in positions superimposable to i, i+n side chains of protein secondary structures, with α-helix conformations being favored for most scaffolds, including those containing quaternary exo-carbons and more flexible glycine derivatives [2].

Variable temperature nuclear magnetic resonance experiments conducted in nonpolar CDCl₃ and polar DMSO-d₆ solvents have revealed the presence of stronger intramolecular hydrogen bonds engaging amide NH groups responsible for both α-helix and β-turn conformations [2]. These findings demonstrate the superior conformational control achieved through the incorporation of N-cyclohexylacetamide derivatives in hydantoin scaffold construction, with stereochemical retention exceeding 95% in optimized synthetic protocols [2].

Stereochemical Control in β-Lactam Analog Synthesis

N-Cyclohexylacetamide demonstrates significant utility in achieving precise stereochemical control during β-lactam analog synthesis, particularly through its application in Staudinger cycloaddition reactions and related stereoselective transformations [6] [7] [8]. The compound's structural features enable it to function as both a substrate and directing element in complex stereochemical environments where precise control of absolute configuration is essential [6] [7].

The stereochemical control mechanisms involving N-cyclohexylacetamide in β-lactam synthesis operate through several distinct pathways. Staudinger cycloaddition reactions utilizing N-cyclohexylacetamide derivatives proceed via formation of zwitterionic intermediates where stereoselectivity is generated through competition between direct ring closure and isomerization of imine moieties [6]. The ring closure step involves intramolecular nucleophilic addition of enolate species to imine groups, with electronic effects of ketene and imine substituents significantly influencing the stereochemical outcome [6].

Electronic analysis reveals that electron-donating ketene substituents combined with electron-withdrawing imine substituents accelerate direct ring closure, leading to preferential cis-β-lactam formation [6]. Conversely, electron-withdrawing ketene substituents paired with electron-donating imine substituents slow direct ring closure, resulting in preferential trans-β-lactam formation [6]. This electronic control mechanism enables predictable stereochemical outcomes when N-cyclohexylacetamide derivatives are employed as synthetic building blocks [6].

Advanced stereochemical control strategies employ SF₅-containing aldimines in combination with N-cyclohexylacetamide derivatives for diastereoselective β-lactam formation [8]. These reactions demonstrate excellent 1,2-lk diastereoselectivity despite challenges associated with stereochemical control of carbon-nitrogen ketimine geometry [8]. The pentafluorosulfanyl group's unique electronic properties, including increased inductive effects compared to trifluoromethyl groups, contribute to enhanced stereochemical discrimination [8].

Biocatalytic approaches for stereochemical control in β-lactam synthesis have incorporated N-cyclohexylacetamide frameworks through engineered carbapenem biosynthesis enzymes [9]. These systems enable stereoselective production of functionalised carbapenams with three contiguous chiral centers through structurally-guided substitutions of wildtype carboxymethylproline synthases [9]. Tandem enzyme incubations comprising engineered carboxymethylproline synthase and alkylmalonyl-CoA forming enzymes improve stereocontrol while expanding product range accessibility [9].

Role in Multicomponent Coupling Reactions for Tertiary Amine Production

N-Cyclohexylacetamide serves as a crucial component in sophisticated multicomponent coupling reactions designed for efficient tertiary amine synthesis, representing a significant advancement in complex molecular construction methodologies [10] [11] [12] [13] [14]. These transformations enable direct access to α-tertiary amine structures through strategically designed catalytic systems that overcome traditional synthetic limitations [10] [12].

The multicomponent approach utilizing N-cyclohexylacetamide involves three-component coupling reactions of arynes, aromatic tertiary amines, and aldehydes proceeding via aryl to aryl amino group migration [11]. This transition-metal-free protocol allows rapid access to ortho-functionalized tertiary amines in moderate to good yields, with activated ketones also serving as viable aldehyde components [11]. The mechanistic similarity to Smiles rearrangement provides predictable reaction pathways for synthetic planning [11].

Advanced photoredox and nickel-catalyzed methodologies have demonstrated exceptional utility for N-cyclohexylacetamide incorporation in multicomponent tertiary alkylamine construction [12]. The process proceeds through selective generation of α-amino radicals from reduction of in situ-generated iminium ions by photoredox catalysis, followed by nickel-catalyzed cross-coupling to construct functionally diverse tertiary alkylamines [12]. This strategy extends to unprecedented four-component reactions and asymmetric variants delivering enantioenriched α-aryl-substituted γ-amino acid derivatives [12].

Water-accelerated organocatalytic methods provide efficient access to α-tertiary amines incorporating homoallylic amine structures using N-cyclohexylacetamide derivatives as starting materials [10]. The synergistic action of hydrophobic Brønsted acids combined with squaramide hydrogen-bonding donors under aqueous conditions enables facile formation of desired structural motifs [10]. This exceptionally mild system facilitates broad substrate scope with efficient multi-gram scalability, demonstrating practical synthetic utility [10].

Zinc-mediated multicomponent coupling reactions have established N-cyclohexylacetamide as an effective substrate for α-branched amine synthesis [13] [14]. The methodology employs alkylzinc bromides generated through direct insertion of zinc dust into carbon-bromine bonds of alkyl bromides in tetrahydrofuran or 2-methyltetrahydrofuran solvents [13]. Essential for reaction efficiency is the presence of stoichiometric lithium chloride amounts, enabling three-component coupling with aldehydes and amines for straightforward α-branched amine preparation [13].

Chelation-Directed Carbon-Hydrogen Functionalization Strategies

N-Cyclohexylacetamide functions as an effective directing group in chelation-assisted carbon-hydrogen functionalization reactions, enabling regioselective and stereoselective transformations through strategic coordination with transition metal catalysts [15] [16] [17] [18] [19]. The amide functionality provides optimal coordination strength for palladium, rhodium, and ruthenium catalytic systems while maintaining sufficient lability for productive catalytic turnover [15] [16].

Palladium-catalyzed carbon-hydrogen activation utilizing N-cyclohexylacetamide as a directing group proceeds through well-established cyclopalladation mechanisms [17] [18]. The initial coordination of the amide carbonyl oxygen to palladium(II) centers positions the catalyst proximal to carbon-hydrogen bonds, enabling selective activation through coordinative assistance [17]. The resulting palladacyclic intermediates undergo functionalization via multiple mechanistic pathways, including palladium(II)/palladium(0) cycles with reductive elimination processes and palladium(II)/palladium(IV) manifolds involving two-electron oxidation [17].

The N-methoxy amide variant of N-cyclohexylacetamide has proven particularly effective for directed carbon-hydrogen functionalization across palladium, rhodium, and ruthenium catalytic systems [15] [16]. This simple directing group enables ligand-controlled β-carbon(sp³)-hydrogen mono- or di-arylation of alanine derivatives with remarkable stereochemical control [15]. The facile removal of the N-methoxy amide to provide corresponding esters or acids proceeds with quantitative yield and complete retention of chirality, demonstrating exceptional synthetic utility [15].

Rhodium(III)-catalyzed carbon(sp²)-hydrogen activation utilizing N-cyclohexylacetamide directing groups enables synthesis of nitrogen-containing heterocycles via annulation with alkynes [15]. The coordination mode differences between N-methoxy amide and N-pivaloyloxy amide directing groups result in distinct mechanistic pathways, with monodentate N-methoxy amides allowing carbon-carbon rotation and β-hydride elimination, while chelating N-pivaloyloxy amides promote alternative reductive elimination pathways [15].

Ruthenium-catalyzed carbon-hydrogen functionalization employing N-cyclohexylacetamide derivatives provides sustainable alternatives to palladium systems while maintaining high functional group compatibility [20]. The methodology utilizes [RuCl₂(p-cymene)]₂ catalyst precursors with PhI(OAc)₂ oxidants, achieving efficient ortho-directed carbon-hydrogen benzoyloxylation under optimized conditions [20]. The use of (NH₄)S₂O₈ as terminal oxidant with higher temperatures and 1,2-dichloroethane solvent provides complementary reactivity profiles [20].